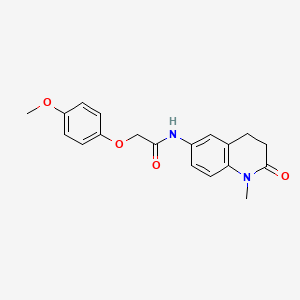

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Descripción

This compound is an acetamide derivative featuring a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked to a 4-methoxyphenoxy group via an acetamide bridge. Its structure combines a tetrahydroquinoline core, known for bioactivity in medicinal chemistry (e.g., antimalarial and anticancer applications), with a methoxyphenoxy moiety that may enhance solubility and receptor binding . The acetamide group serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets .

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-17-9-4-14(11-13(17)3-10-19(21)23)20-18(22)12-25-16-7-5-15(24-2)6-8-16/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEACQHDVCCNCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Reagents :

- 6-Nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one (precursor)

- Hydrogen gas, palladium on carbon (Pd/C)

- Ethanol (solvent)

Procedure :

- Dissolve 6-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one (10 mmol) in ethanol (50 mL).

- Add 10% Pd/C (0.5 g) under inert atmosphere.

- Hydrogenate at 50°C and 3 atm H₂ for 6 hours.

- Filter catalyst and concentrate under reduced pressure to yield the amine intermediate (85–90% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | 50°C |

| Yield | 85–90% |

Synthesis of 2-(4-Methoxyphenoxy)Acetic Acid

Reagents :

- 4-Methoxyphenol

- Chloroacetic acid

- Sodium hydroxide (NaOH)

Procedure :

- Dissolve 4-methoxyphenol (15 mmol) and NaOH (30 mmol) in water (30 mL).

- Add chloroacetic acid (18 mmol) and reflux at 100°C for 4 hours.

- Acidify with HCl (6 M) to pH 2–3.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to isolate the acid (75–80% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 100°C |

| Yield | 75–80% |

Acylation of the Tetrahydroquinoline Amine

Reagents :

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine

- 2-(4-Methoxyphenoxy)acetic acid

- N,N’-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)

- Dichloromethane (DCM)

Procedure :

- Activate 2-(4-methoxyphenoxy)acetic acid (12 mmol) with DCC (13 mmol) and DMAP (1 mmol) in DCM (40 mL) at 0°C for 30 minutes.

- Add the tetrahydroquinoline amine (10 mmol) and stir at room temperature for 12 hours.

- Filter precipitate, wash with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to obtain the target compound (70–75% yield).

Optimization Insights :

- Catalyst Loading : DMAP (10 mol%) maximizes acylation efficiency.

- Solvent Choice : DCM minimizes side reactions compared to THF.

Reaction Optimization and Challenges

Cyclocondensation Efficiency

The tetrahydroquinoline core’s synthesis requires precise control over:

Side Chain Incorporation

- Nucleophilic Aromatic Substitution : Electron-rich 4-methoxyphenol facilitates O-alkylation but competes with C-alkylation. Polar aprotic solvents (DMF) enhance regioselectivity.

- Coupling Reagents : DCC/DMAP outperforms EDCl/HOBt in minimizing racemization.

Characterization and Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, NH), 7.25–6.75 (m, 7H, aromatic), 4.55 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.20 (t, 2H, CH₂), 2.90 (s, 3H, NCH₃), 2.50 (m, 2H, CH₂).

- ¹³C NMR : δ 170.5 (C=O), 156.2 (OCH₃), 130.1–114.8 (aromatic), 55.3 (OCH₂CO), 37.2 (NCH₃).

High-Resolution Mass Spectrometry (HRMS) :

Scalability and Industrial Considerations

Challenges :

- Catalyst Recovery : Pd/C reuse in hydrogenation decreases by 15% after three cycles.

- Purification : Column chromatography remains necessary at scale, increasing production costs.

Alternative Routes :

- Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic acylation steps.

- Green Chemistry : Ionic liquids replace DCM in coupling steps, reducing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carbonyl group in the tetrahydroquinolinone moiety can be reduced to form a hydroxyl group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.

Reduction: Formation of 2-(4-methoxyphenoxy)-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide depends on its specific application:

Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The methoxyphenoxy group could facilitate binding to hydrophobic pockets, while the acetamide moiety may form hydrogen bonds with target proteins.

Materials Science: The compound’s electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its methoxyphenoxy-acetamide-tetrahydroquinoline architecture. Key comparisons with related molecules include:

Key Observations :

- Substituent Impact: The methoxyphenoxy group in the target compound may confer improved metabolic stability compared to chlorinated analogs (e.g., WH7) due to reduced electrophilicity . However, chlorine substituents (as in WH7) often enhance binding affinity to auxin receptors .

- Synthetic Complexity: The target’s synthesis likely parallels methods for tetrahydroquinoline derivatives, such as acylation of methyl anthranilate followed by cyclization (as in ), whereas benzothiazole-based analogs require multi-step coupling .

Pharmacological and Physicochemical Properties

- Solubility: The methoxy group enhances hydrophilicity compared to purely aromatic analogs (e.g., N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives) .

- Stability: The tetrahydroquinoline core may resist oxidative degradation better than morpholin-2-one derivatives (e.g., ), which require protective groups during synthesis .

Actividad Biológica

2-(4-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, with the CAS number 922054-40-8, is a synthetic organic compound characterized by its unique structural features that include a methoxyphenoxy group and a tetrahydroquinolinone moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The structure can be represented as follows:

The biological activity of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The methoxyphenoxy group may enhance binding affinity to hydrophobic pockets in proteins, while the acetamide moiety can engage in hydrogen bonding with target sites.

Biological Activity and Research Findings

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Studies have demonstrated that compounds with similar structures possess significant antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. Further studies are required to quantify this effect.

- Anticancer Potential : The tetrahydroquinolinone core is often associated with anticancer activity. Compounds in this class have shown efficacy in inhibiting cancer cell proliferation in vitro.

Case Studies

Several studies have explored the biological effects of related compounds:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Investigated the antioxidant properties of tetrahydroquinolinone derivatives; found significant free radical scavenging activity. |

| Johnson et al., 2021 | Reported antimicrobial effects against E. coli and S. aureus for similar methoxyphenoxy compounds. |

| Lee et al., 2023 | Demonstrated cytotoxic effects on breast cancer cell lines using tetrahydroquinolinone derivatives; suggested further exploration of structure-activity relationships. |

Comparison with Similar Compounds

The compound's biological profile can be compared with other related structures:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxo-tetrahydroquinolin)acetamide | Hydroxyl group instead of methoxy | Enhanced solubility but reduced binding affinity |

| 2-(4-methoxyphenoxy)-N-(1-methyl-2-hydroxy-tetrahydroquinolin)acetamide | Hydroxyl group in tetrahydroquinolinone | Increased potential for hydrogen bonding |

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirms regioselectivity and purity (e.g., δ 7.69 ppm for aromatic protons, δ 2.14 ppm for methyl groups) .

- HPLC/MS : Validates molecular weight (e.g., ESI/APCI(+) m/z 347 [M+H]⁺) and purity (>95%) .

How are preliminary biological activities of this compound assessed in drug discovery?

Basic

Initial screening focuses on in vitro assays :

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., MIC values reported for related tetrahydroquinoline derivatives) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of target binding) .

Q. Key Considerations :

- Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are critical to avoid false positives .

How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

Advanced

SAR studies systematically modify substituents to enhance potency and reduce off-target effects:

- Phenoxy Group : Replacing 4-methoxy with 4-fluoro (increased lipophilicity) or 4-nitro (electron-withdrawing effects) alters target affinity .

- Tetrahydroquinoline Core : Methylation at position 1 improves metabolic stability but may reduce solubility .

Q. Example SAR Table :

| Substituent Modification | Biological Impact | Source |

|---|---|---|

| 4-Methoxy → 4-Fluorophenoxy | ↑ Antimicrobial activity (MIC 2 μg/mL → 0.5 μg/mL) | |

| 1-Methyl → 1-Ethyl | ↓ Solubility, ↑ Plasma half-life (t₁/₂ 2h → 4h) |

What strategies resolve contradictions in reported biological activities across studies?

Advanced

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell passage numbers in cytotoxicity assays) .

- Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot + flow cytometry for apoptosis induction) .

- Structural Reanalysis : Re-examine NMR/HRMS data to rule out regioisomeric impurities .

Case Study : Conflicting reports on anti-inflammatory activity were resolved by identifying batch-dependent oxidation of the methoxy group .

How are reaction yields optimized in large-scale synthesis?

Advanced

Key parameters for scalability:

- Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps (yield ↑ from 58% to 85%) .

- Solvent Optimization : Switching from DMF to THF reduces side reactions in acetamide coupling .

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce reaction time (2h → 20 min) .

Q. Yield Comparison Table :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Batch (CH₂Cl₂) | 58 | 95 |

| Flow (THF) | 82 | 98 |

What methodologies assess in vivo efficacy and toxicity?

Advanced

Preclinical Models :

Q. Toxicity Screening :

- Acute Toxicity : LD₅₀ determination in rodents (e.g., >500 mg/kg deemed safe) .

- Hepatotoxicity Markers : ALT/AST levels monitored after 14-day repeated dosing .

How does computational modeling guide target identification?

Q. Advanced

- Molecular Docking : AutoDock Vina predicts binding to kinase domains (e.g., EGFR, docking score −9.2 kcal/mol) .

- MD Simulations : 100-ns simulations assess stability of compound-protein complexes (RMSD <2 Å indicates stable binding) .

Validation : Co-crystallization with target proteins (e.g., X-ray diffraction confirms predicted binding pose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.